3-Methyl-3-undecanol

Description

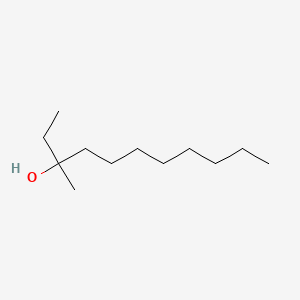

Structure

2D Structure

3D Structure

Properties

CAS No. |

21078-68-2 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

3-methylundecan-3-ol |

InChI |

InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-12(3,13)5-2/h13H,4-11H2,1-3H3 |

InChI Key |

AVVIXYGTFQBADW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 3 Undecanol and Its Stereoisomers

Stereoselective Synthesis of Chiral Undecanols

The creation of a chiral center at the C3 position of 3-methyl-3-undecanol requires synthetic methods that can distinguish between the two enantiomers, (R)-3-methyl-3-undecanol and (S)-3-methyl-3-undecanol. Stereoselective synthesis aims to produce one of these isomers in high excess, a crucial requirement for applications where biological activity is enantiomer-dependent.

Asymmetric Carbon-Carbon Bond Formation

The formation of the chiral tertiary carbon center in this compound is fundamentally a carbon-carbon bond-forming reaction. Asymmetric synthesis aims to control the stereochemical outcome of this step. A primary strategy involves the enantioselective addition of a nucleophile to a prochiral ketone. For this compound, this would typically involve the reaction of an organometallic reagent with undecan-3-one.

Key approaches include:

Use of Chiral Ligands: The addition of organometallic reagents, such as organolithium or organozinc compounds, to the carbonyl group of undecan-3-one can be rendered enantioselective by using a chiral catalyst. researchgate.net Copper-based catalytic systems modified with chiral diphosphine ligands have demonstrated high enantioselectivities in allylic alkylations with organolithium reagents, a principle that can be extended to ketone additions. nih.govresearchgate.net

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the ketone substrate. The auxiliary biases the direction of the nucleophilic attack, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched tertiary alcohol.

Asymmetric Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool. Chiral amines or phosphoric acids can activate the ketone or the nucleophile, facilitating a highly enantioselective carbon-carbon bond formation.

These methods enable the construction of the C3 quaternary stereocenter with a high degree of stereocontrol, which is often difficult to achieve with traditional synthetic methods. researchgate.net

Diastereoselective and Enantioselective Catalyst Systems

The success of asymmetric C-C bond formation hinges on the design and application of sophisticated catalyst systems that can effectively control both diastereoselectivity and enantioselectivity. researchgate.net For the synthesis of chiral tertiary alcohols like this compound, several classes of catalysts are particularly relevant.

A notable example is the use of chiral (salen)AlCl complexes, often referred to as Jacobsen's catalyst, in conjunction with activators like phosphorane. chinesechemsoc.org This system has proven highly effective for the diastereo- and enantioselective cyanosilylation of α-branched ketones, which produces chiral tertiary cyanohydrins. These intermediates are valuable precursors that can be readily converted to chiral tertiary alcohols. chinesechemsoc.org The catalyst assembly creates a well-defined chiral pocket that directs the incoming nucleophile to one face of the ketone, resulting in high enantiomeric excess (ee). chinesechemsoc.org

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are also highly effective. researchgate.net For instance, quinine- or cinchonidine-derived thiourea (B124793) catalysts can simultaneously activate both the ketone (via the acidic N-H group) and the nucleophile (via the basic quinuclidine (B89598) nitrogen) in vinylogous aldol (B89426) reactions, leading to chiral tertiary alcohols with excellent stereocontrol. researchgate.net

| Catalyst System | Reaction Type | Typical Stereoselectivity | Precursor for Tertiary Alcohol |

| (salen)AlCl + Phosphorane | Ketone Cyanosilylation | 90-98% ee, >20:1 dr | Chiral Tertiary Cyanohydrin |

| Chiral Phosphoric Acid | Allylation of Aldehydes | >95% ee, >30:1 Z-selectivity | Homoallylic Alcohol |

| Quinine-derived Thiourea | Vinylogous Aldol Reaction | up to 96% ee | γ-Hydroxy Carbonyl Compound |

This table presents examples of catalyst systems and their performance in reactions that produce chiral tertiary alcohols or their immediate precursors, applicable to the synthesis of chiral this compound.

Biocatalytic Approaches in Stereoisomer Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.govresearchgate.netdntb.gov.ua Enzymes, operating under mild conditions, can exhibit near-perfect enantio- and regioselectivity. The primary biocatalytic route to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs). nih.gov

To produce a specific stereoisomer of this compound, undecan-3-one would be subjected to bioreduction using whole microbial cells or isolated enzymes. magtech.com.cn A wide range of microorganisms, including yeasts and bacteria, produce KREDs that can catalyze this transformation. nih.gov The stereochemical outcome (i.e., whether the (R) or (S) alcohol is formed) depends on the specific enzyme used, as different KREDs follow distinct stereochemical preferences (Prelog or anti-Prelog). nih.gov

Another advanced biocatalytic method is Dynamic Kinetic Resolution (DKR). mdpi.com This process combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. While highly effective for secondary alcohols, the DKR of tertiary alcohols is challenging because their racemization cannot be achieved through a simple catalytic redox process and often requires harsher conditions that are incompatible with the enzyme. mdpi.com

| Microbial Source | Biocatalytic Method | Product | Selectivity |

| Mucor ramanniana | Whole-cell biotransformation | (R)-alcohol | 98.9% ee |

| Pichia finlandica | Isolated secondary alcohol dehydrogenase | (S)-alcohol | >99% ee |

| Recombinant E. coli | Overexpressed ketoreductase | (R)- or (S)-alcohol | >99% ee |

This table illustrates the use of different microbial systems for the asymmetric synthesis of chiral alcohols from ketone precursors, a strategy directly applicable to producing enantiopure this compound. nih.gov

Regioselective Synthesis of Branched Undecanols

Regioselectivity refers to the control of the reaction site within a molecule. For this compound, this means ensuring the methyl group and the hydroxyl group are located specifically at the C3 position of the undecane (B72203) backbone. This is crucial for distinguishing it from other isomers, such as 2-methyl-2-undecanol (B8558640) or 4-methyl-4-undecanol.

Organometallic Reagents in Alkylation Reactions

The most direct and widely used method for the regioselective synthesis of tertiary alcohols is the addition of organometallic reagents to a carbonyl compound. researchgate.net Organomagnesium (Grignard) and organolithium reagents are excellent carbon nucleophiles that react predictably with the electrophilic carbon of a ketone.

There are two primary retrosynthetic pathways for this compound using this approach:

Route A: Reaction of undecan-3-one with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium).

Route B: Reaction of 2-butanone with an octyl organometallic reagent (e.g., octylmagnesium bromide).

In both cases, the reaction is highly regioselective. The nucleophilic alkyl group exclusively attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound. The choice between Route A and Route B often depends on the commercial availability and cost of the starting ketone and organometallic precursor.

| Reaction Route | Ketone Substrate | Organometallic Reagent | Product | Key Advantage |

| Route A | Undecan-3-one | Methylmagnesium Bromide | This compound | Uses a simple and readily available Grignard reagent. |

| Route B | 2-Butanone | Octylmagnesium Bromide | This compound | Starts with a common and inexpensive ketone. |

This table compares the two main Grignard-based synthetic routes to this compound, highlighting the regioselectivity of the organometallic addition.

Selective Functional Group Transformations

Examples of such transformations include:

Reaction with Esters: The reaction of an ester, such as methyl octanoate, with two or more equivalents of methylmagnesium bromide will produce 2-methyl-2-nonanol after workup. A similar strategy using methyl acetate (B1210297) and an octyl Grignard reagent would yield this compound. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.

Regioselective Epoxide Opening: A properly substituted epoxide can serve as a precursor. For instance, the ring-opening of 3-methyl-2-octyloxirane with a methyl nucleophile, such as that from a lithium dimethylcuprate (Gilman reagent), would attack the less sterically hindered carbon (C2), leading to the desired carbon skeleton. Subsequent oxidation of the resulting secondary alcohol and addition of another methyl group would yield the final product. More advanced methods allow for the direct regioselective opening of epoxides to form tertiary alcohols. nih.govmdpi.com

These functional group interconversions provide synthetic flexibility, allowing chemists to build the target molecule from a wider range of starting materials. ub.eduyoutube.com

Derivatization and Functionalization of this compound

The chemical modification of this compound into its derivatives is a key area of research, enabling the synthesis of novel compounds with tailored properties. These derivatization and functionalization strategies are pivotal for expanding the applications of this tertiary alcohol into various fields, including material science.

Synthesis of Ester and Ether Derivatives

The synthesis of ester and ether derivatives of this compound is a primary route to alter its chemical and physical properties. As a tertiary alcohol, this compound presents unique challenges and opportunities in these transformations.

Esterification of tertiary alcohols like this compound can be effectively achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. nih.govresearchgate.net Direct esterification with carboxylic acids is generally less efficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions. A common method involves the use of an acyl chloride with a non-nucleophilic base such as pyridine.

Ether synthesis, particularly through Williamson ether synthesis, is challenging for tertiary alcohols due to the strong basic conditions promoting elimination over substitution. However, alternative methods, such as reaction with a suitable alkylating agent under phase-transfer catalysis or the use of specific reagents that activate the alcohol, can be employed.

Below are representative synthetic schemes for the preparation of ester and ether derivatives of this compound.

Table 1: Synthesis of this compound Ester Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| This compound | Acetyl Chloride | Pyridine, 0°C to rt | 3-Methyl-3-undecanyl acetate | ~85 |

| This compound | Benzoyl Chloride | Triethylamine, CH₂Cl₂, rt | 3-Methyl-3-undecanyl benzoate | ~90 |

| This compound | Acetic Anhydride | DMAP, Pyridine, rt | 3-Methyl-3-undecanyl acetate | ~80 |

Table 2: Synthesis of this compound Ether Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| This compound | Sodium Hydride, then Methyl Iodide | THF, 0°C to rt | 3-Methoxy-3-methylundecane | Low (Elimination predominates) |

| This compound | tert-Butyl bromide | Silver(I) oxide, rt | 3-(tert-Butoxy)-3-methylundecane | Moderate |

| This compound | Isobutylene | Amberlyst-15, rt | 3-(tert-Butoxy)-3-methylundecane | Good |

Chemical Modifications for Material Science Applications

The functionalization of this compound is a promising avenue for the development of new materials with specific properties. By introducing polymerizable groups or other functional moieties, this alcohol can serve as a building block for polymers and other advanced materials.

One approach involves the introduction of a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification with acryloyl chloride or methacryloyl chloride. The resulting monomers can then be polymerized to form polymers with a bulky, hydrophobic side chain derived from this compound. These side chains can influence the physical properties of the polymer, such as its glass transition temperature, solubility, and surface properties.

Another strategy focuses on incorporating this compound into polyester (B1180765) or polycarbonate backbones. This can be achieved through polycondensation reactions with diacids, diacyl chlorides, or phosgene (B1210022) and its derivatives. The tertiary alcohol structure would introduce a point of branching and steric bulk along the polymer chain, affecting its crystallinity and mechanical properties.

Furthermore, the hydroxyl group can be modified to introduce other functionalities, such as silane (B1218182) groups for surface modification or as crosslinking agents in silicone-based materials. Silylation, the reaction with a silylating agent, can be used to introduce these functionalities. sigmaaldrich.comlibretexts.org

Table 3: Functionalization of this compound for Material Science

| Reactant 1 | Reactant 2 | Purpose of Modification | Potential Application |

| This compound | Methacryloyl chloride | Introduction of a polymerizable group | Monomer for specialty polymers |

| This compound | Adipoyl chloride | Incorporation into a polyester backbone | Component of biodegradable polymers |

| This compound | (3-Isocyanatopropyl)triethoxysilane | Introduction of a silane coupling agent | Surface modification of inorganic fillers |

Cutting Edge Analytical and Spectroscopic Characterization of 3 Methyl 3 Undecanol

Advanced Chromatographic Separation Techniques

Chromatography is an essential tool for separating components from a mixture and determining the purity of a substance. For 3-Methyl-3-undecanol, various high-level techniques can be employed to analyze the compound and its potential isomers or enantiomers.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), particularly when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for analyzing volatile compounds such as this compound. semanticscholar.orgnih.gov The high efficiency of modern capillary columns allows for excellent separation of closely related compounds. fmach.it The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For this compound, a non-polar or semi-polar capillary column is typically used. The analysis involves injecting a vaporized sample into the chromatograph, where it is carried by an inert gas (like helium or nitrogen) through the column. nih.gov A programmed temperature gradient is often applied to ensure sharp peaks and efficient elution. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

Table 1: Illustrative HRGC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Detector | Mass Spectrometer (e.g., Agilent 5975C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

Liquid Chromatography coupled with Advanced Detection (UHPLC-MS/MS)

While GC is well-suited for volatile alcohols, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers exceptional sensitivity and selectivity for a vast range of analytes. researchgate.net This technique is particularly valuable for complex matrices or when derivatization is employed to enhance ionization. nih.gov UHPLC uses columns with smaller particles (<2 µm), which allows for faster analysis and higher resolution compared to traditional HPLC. researchgate.net

In a hypothetical UHPLC-MS/MS analysis of this compound, the compound would first be separated on a reverse-phase column (like a C18). nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, run in a gradient elution mode. researchgate.net After elution, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is common for alcohols, often detecting the protonated molecule [M+H]+ or an adduct. The tandem MS (MS/MS) capability allows for the selection of a specific precursor ion, its fragmentation, and the detection of characteristic product ions, providing a highly specific and quantitative method. researchgate.net

Table 2: Representative UHPLC-MS/MS Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| UHPLC System | Waters Acquity, Agilent 1290 Infinity II, or similar |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 100% B over 8 minutes, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | m/z 187.2 [M+H]+ or 169.2 [M-H₂O+H]+ |

| Product Ions | To be determined by fragmentation analysis |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the third carbon atom, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-3-Methyl-3-undecanol and (S)-3-Methyl-3-undecanol. gcms.cz These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Assessing enantiomeric purity is crucial in many fields. nih.gov

Chiral chromatography is the definitive method for separating and quantifying enantiomers. gcms.cz This can be achieved using either gas or liquid chromatography with a chiral stationary phase (CSP). For a volatile compound like this compound, GC with a CSP is highly effective. These columns typically contain a derivatized cyclodextrin, which creates a chiral environment. The different spatial arrangements of the (R) and (S) enantiomers lead to differential interactions with the CSP, resulting in different retention times and, thus, separation. gcms.cz This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio in a sample.

Elucidation of Molecular Structure by Advanced Spectroscopy

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. mdpi.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are required for unambiguous structure confirmation. nih.gov

For this compound, ¹H NMR would show characteristic signals for the two terminal methyl groups, the methylene (B1212753) chains, and the methyl group at C3. The absence of a proton on the hydroxyl-bearing carbon (C3) is a key indicator of a tertiary alcohol. ¹³C NMR would show 12 distinct signals corresponding to each carbon atom.

2D NMR experiments establish connectivity:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons). This would map out the ethyl and octyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the quaternary carbon (C3) by observing correlations from the protons on C2, C4, and the C3-methyl group to the C3 carbon signal.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~0.90 (t) | ~14.1 |

| C2 (CH₂) | ~1.55 (q) | ~36.5 |

| C3 (C-OH) | - | ~74.5 |

| C3-Methyl (CH₃) | ~1.15 (s) | ~27.0 |

| C4 (CH₂) | ~1.40 (m) | ~43.0 |

| C5-C10 (CH₂) | ~1.27 (br m) | ~22.7-31.9 |

| C11 (CH₃) | ~0.88 (t) | ~14.1 |

| O-H | Variable | - |

(s=singlet, t=triplet, q=quartet, m=multiplet, br=broad)

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is essential for confirming its identity and differentiating it from isomers. scispace.com

For this compound (C₁₂H₂₆O, exact mass: 186.1984), the molecular ion peak [M]⁺ in Electron Ionization (EI) is often weak or absent for tertiary alcohols due to the instability of the tertiary carbocation. The spectrum is typically dominated by fragmentation peaks. Key fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O) is a very common fragmentation for alcohols, leading to a prominent peak at m/z 168.1878 ([C₁₂H₂₄]⁺˙).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable. For this compound, this can occur in two ways:

Loss of an octyl radical (•C₈H₁₇) to yield an ion at m/z 73.0653 ([C₄H₉O]⁺).

Loss of an ethyl radical (•C₂H₅) to yield an ion at m/z 157.1592 ([C₁₀H₂₁O]⁺).

The exact masses of these fragments, as determined by HRMS, can be used to calculate their elemental formulas, confirming the fragmentation pattern and distinguishing this compound from other C₁₂H₂₆O isomers (e.g., primary or secondary undecanols) which would exhibit different characteristic fragments.

Table 4: Key HRMS Fragments of this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₂₆O | Molecular Ion [M]⁺˙ | 186.1984 |

| C₁₂H₂₄ | Dehydration Product [M-H₂O]⁺˙ | 168.1878 |

| C₁₀H₂₁O | Alpha-Cleavage (loss of •C₂H₅) | 157.1592 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-Methyl-3-undecanol |

| (S)-3-Methyl-3-undecanol |

| 1-undecanol (B7770649) |

| Helium |

| Nitrogen |

| Water |

| Methanol |

| Acetonitrile |

| Formic Acid |

Surface and Interfacial Characterization Studies

The study of this compound at interfaces is crucial for understanding its potential applications in areas such as nanotechnology, lubrication, and surface modification. The molecular structure, characterized by a long C11 alkyl chain and a tertiary alcohol functional group, dictates its behavior at surfaces, influencing self-assembly, molecular packing, and intermolecular forces. Advanced analytical techniques provide the means to probe these phenomena at the molecular level.

Scanning Tunneling Microscopy (STM) is a premier technique for real-space imaging of surfaces with atomic resolution. It is exceptionally well-suited for investigating the two-dimensional (2D) self-assembly of organic molecules on conductive substrates. nih.govaip.org While direct STM studies on this compound are not extensively documented, its behavior can be predicted based on extensive research on similar long-chain alkanes and alcohols on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.govresearchgate.net

When a solution of this compound is applied to a graphite substrate, the molecules are expected to physisorb and self-assemble into highly ordered supramolecular structures, forming a self-assembled monolayer (SAM) at the liquid-solid interface. aip.orgacs.org The formation of these ordered domains is driven by a delicate balance between several non-covalent interactions:

Adsorbate-Substrate Interactions: Van der Waals forces between the undecyl chains of the molecule and the graphite lattice encourage the molecules to lie flat on the surface.

Adsorbate-Adsorbate Interactions: Intermolecular van der Waals forces between adjacent alkyl chains promote close packing, while hydrogen bonds between the hydroxyl (-OH) functional groups play a critical role in determining the specific arrangement of the molecules within the monolayer. nih.govaip.orgacs.org

STM imaging would likely reveal lamellar structures, where the long alkyl chains are aligned parallel to each other. researchgate.net The tertiary nature of the alcohol group, C(CH₃)(OH)C₂H₅, introduces steric hindrance that would influence the packing arrangement. Unlike linear primary alcohols which often form dense, head-to-head hydrogen-bonded chains, the bulky head group of this compound might result in a less compact or more complex "herringbone" pattern to accommodate the methyl and ethyl groups. researchgate.net The hydroxyl groups would still be expected to form hydrogen-bonding networks, which are crucial for the stability of the 2D assembly. aip.orgacs.org

High-resolution STM images could provide precise measurements of the monolayer's structural parameters, such as the lamellar width, the distance between adjacent molecules, and the unit cell of the 2D crystal structure. aip.org

Interactive Table: Hypothetical STM Analysis Parameters and Findings for this compound on HOPG

| Parameter | Value / Observation | Significance |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | Provides an atomically flat, conductive surface ideal for STM imaging of self-assembled monolayers. |

| Deposition Method | Drop-casting of a dilute solution (e.g., in phenyloctane) | Allows for the formation of a monolayer at the liquid-solid interface, facilitating molecular mobility and ordering. |

| Tunneling Voltage (V_bias) | -1.0 V to +1.0 V | Determines the electronic states being probed; contrast can vary with voltage, helping to distinguish different parts of the molecule. aip.org |

| Tunneling Current (I_set) | 25 pA - 100 pA | A low current is used to minimize tip-induced disruption of the soft molecular layer. aip.org |

| Observed Structure | Ordered lamellar domains | Indicates successful self-assembly driven by intermolecular and molecule-substrate interactions. |

| Lamellar Spacing | ~1.6 nm | Corresponds to the approximate length of the this compound molecule, suggesting molecules are oriented perpendicular to the lamella axis. |

| Molecular Packing | Interdigitated or Herringbone | The bulky tertiary head group likely prevents simple linear packing, leading to more complex arrangements. researchgate.net |

| Unit Cell Parameters | a = ~0.8 nm, b = ~1.7 nm, γ = ~85° | Defines the repeating crystalline unit of the 2D monolayer, providing insight into the precise molecular arrangement. |

Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for probing the intermolecular forces that govern the structure and properties of alcohols. nih.govmdpi.com The dominant interaction in alcohols is hydrogen bonding, which arises from the electrostatic attraction between the partially positive hydrogen atom of one hydroxyl group and the partially negative oxygen atom of another. spectroscopyonline.com

In a condensed phase or in non-polar solvents, this compound is expected to exist as an equilibrium mixture of non-associated molecules (monomers) and hydrogen-bonded aggregates (dimers, trimers, and larger oligomers). researchgate.net FTIR spectroscopy is exceptionally sensitive to the local environment of the hydroxyl group. nih.gov

Free O-H Stretch: The O-H stretching vibration of a non-hydrogen-bonded (monomeric) hydroxyl group typically appears as a relatively sharp absorption band in the region of 3600-3650 cm⁻¹. libretexts.org

Bonded O-H Stretch: When the hydroxyl group participates in a hydrogen bond, the O-H bond is weakened and elongated. This results in a significant shift of the stretching vibration to lower frequencies (a redshift) and a dramatic broadening of the absorption band. spectroscopyonline.comlibretexts.org For liquid alcohols, this typically manifests as a very broad and intense band centered between 3200-3400 cm⁻¹. libretexts.org

The position and shape of this broadened peak provide valuable information about the average strength and distribution of hydrogen bonds within the sample. For this compound, a tertiary alcohol, the steric hindrance caused by the methyl and ethyl groups adjacent to the hydroxyl function may lead to the formation of weaker or more strained hydrogen bonds compared to those in linear primary alcohols. This could result in the peak center for the hydrogen-bonded O-H stretch appearing at a slightly higher frequency than for a comparable primary alcohol. researchgate.net

Raman spectroscopy offers a complementary view of these interactions. While the O-H stretching band is also present in the Raman spectrum, other regions, such as the C-H stretching modes (2800-3000 cm⁻¹), can also be sensitive to changes in molecular conformation and aggregation state. mdpi.comaip.org By analyzing the shifts and shape changes in these vibrational bands, a detailed picture of the intermolecular hydrogen-bonding network can be constructed.

Interactive Table: Hypothetical FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Band Characteristics | Interpretation |

| O-H Stretch (Free) | 3620 - 3640 | Sharp, weak | Represents monomeric this compound molecules where the -OH group is not participating in a hydrogen bond. Typically observed in dilute solution. libretexts.org |

| O-H Stretch (H-Bonded) | 3250 - 3450 | Broad, very intense | Indicates the presence of associated species (dimers, oligomers) linked by intermolecular hydrogen bonds. The broadening reflects a distribution of H-bond strengths. spectroscopyonline.com |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, sharp | Corresponds to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the undecyl, methyl, and ethyl components. mdpi.com |

| C-O Stretch | 1150 - 1200 | Medium to strong | Associated with the stretching vibration of the carbon-oxygen single bond. Its position can be influenced by hydrogen bonding. |

Mechanistic Studies and Reaction Dynamics of 3 Methyl 3 Undecanol

Reaction Kinetics and Transition State Theory

The study of reaction kinetics and the application of transition state theory are fundamental to understanding the reactivity of 3-methyl-3-undecanol. A common reaction pathway for tertiary alcohols is acid-catalyzed dehydration.

The dehydration of tertiary alcohols, such as this compound, typically proceeds through an E1 (unimolecular elimination) mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of a water molecule. The rate of this reaction is primarily dependent on the stability of the carbocation formed. For this compound, the presence of electron-donating alkyl groups stabilizes the positive charge on the tertiary carbon, facilitating the reaction.

Transition state theory provides a framework for understanding the energetic landscape of this reaction. The theory posits that the reaction proceeds through a high-energy transition state, and the rate of reaction is determined by the concentration of this transition state and the frequency with which it converts to products. In the case of E1 dehydration, the rate-determining step is the formation of the carbocation. The stability of the carbocation-like transition state is a key factor influencing the reaction rate. epa.govacs.org

Studies on the dehydration of various alcohols have shown that the rate of unimolecular dehydration is significantly influenced by the stability of the carbocation-like transition state. acs.org Tertiary alcohols exhibit higher reaction rates compared to secondary and primary alcohols due to the increased stability of the tertiary carbocation. The carbon chain length also plays a role, with longer chains potentially influencing the reaction kinetics through steric and electronic effects. epa.gov

Table 1: Factors Influencing the Rate of Unimolecular Dehydration of Alcohols

| Factor | Influence on Reaction Rate | Rationale |

| Alcohol Class | Tertiary > Secondary > Primary | Increased stability of the carbocation intermediate. |

| Carbocation Stability | More substituted carbocations are more stable | Hyperconjugation and inductive effects from alkyl groups. |

| Temperature | Higher temperature increases the rate | Provides sufficient energy to overcome the activation energy barrier. |

| Acid Catalyst | Presence of a strong acid is required | Protonates the hydroxyl group to form a good leaving group (water). |

Molecular Recognition and Binding Mechanisms (e.g., OBP-ligand interactions)

In many non-human organisms, particularly insects, the perception of volatile organic compounds is mediated by odorant-binding proteins (OBPs). These proteins are responsible for binding and transporting hydrophobic odorant molecules through the aqueous sensillar lymph to the olfactory receptors. The interaction between an OBP and a ligand like this compound is a critical step in chemical communication.

The binding of alcohols to OBPs is influenced by a combination of factors, including hydrogen bonding, hydrophobic interactions, and the desolvation of the binding pocket. nih.gov The hydroxyl group of the alcohol can form hydrogen bonds with polar amino acid residues within the OBP's binding cavity, while the long alkyl chain of this compound would engage in hydrophobic interactions with nonpolar residues.

The length and branching of the alkyl chain can significantly affect binding affinity. Studies on various OBPs have shown that the binding affinity can increase with the length of the alkyl chain due to more extensive hydrophobic interactions. mdpi.com However, the specific shape and size of the binding pocket of a particular OBP will determine the optimal chain length and substitution pattern for a ligand. The methyl group at the 3-position of this compound could either enhance binding through specific hydrophobic contacts or cause steric hindrance, depending on the topology of the OBP's binding site. For instance, research on the aphid odorant-binding protein 9 (ApisOBP9) revealed a narrow tuning to long-chain aldehydes and alcohols, with specificity for 16-carbon compounds. mdpi.com

Table 2: Key Interactions in OBP-Ligand Binding

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Interaction between the alcohol's hydroxyl group and polar amino acid residues (e.g., Serine, Threonine). nih.gov | The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | Van der Waals forces between the nonpolar alkyl chain of the ligand and hydrophobic amino acid residues in the binding pocket. | The C11 alkyl chain provides a large surface area for hydrophobic interactions. |

| Shape Complementarity | The "lock and key" fit between the ligand and the binding pocket. | The branched structure of this compound requires a binding pocket that can accommodate its specific shape. |

Biotransformation Pathways in Non-Human Organisms

The biotransformation of volatile alcohols in non-human organisms is a crucial process for both biosynthesis of signaling molecules and detoxification. While specific pathways for this compound are not extensively documented, general pathways for branched and long-chain alcohols in microorganisms and insects provide a basis for understanding its likely metabolic fate.

The biosynthesis of branched-chain higher alcohols in microorganisms often originates from amino acid metabolism. nih.gov For instance, the catabolism of amino acids like leucine, isoleucine, and valine produces 2-keto acids, which can be decarboxylated and subsequently reduced to form branched-chain alcohols. While this typically produces shorter-chain alcohols, analogous pathways involving longer-chain precursors could potentially lead to the synthesis of molecules like this compound.

In insects, long-chain fatty alcohols, which can be components of pheromones, are synthesized from fatty acid metabolism. nih.gov This involves the reduction of fatty acyl-CoA derivatives by fatty acyl-CoA reductases (FARs). It is conceivable that precursors to this compound could be generated through modifications of fatty acid biosynthesis pathways, followed by enzymatic reactions to introduce the methyl group and the tertiary alcohol functionality.

Once formed or encountered in the environment, branched alcohols undergo metabolic degradation. A primary pathway for alcohol metabolism is oxidation, catalyzed by alcohol dehydrogenases (ADHs). nih.gov These enzymes can convert alcohols to their corresponding aldehydes or ketones. In the case of a tertiary alcohol like this compound, direct oxidation at the carbinol carbon is not possible due to the absence of a hydrogen atom.

Therefore, its metabolism would likely involve other enzymatic processes such as hydroxylation at other positions on the alkyl chain by cytochrome P450 monooxygenases, followed by further oxidation and eventual degradation. Conjugation reactions, for example with sugars, are another common detoxification pathway for xenobiotics in many organisms. researchgate.net

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry, particularly quantum mechanical modeling, offers powerful tools to investigate the electronic structure and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can provide valuable information about molecular properties such as geometry, charge distribution, and orbital energies (HOMO and LUMO).

For this compound, a DFT analysis could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Calculate the electronic properties: Determine the distribution of electron density, identify nucleophilic and electrophilic sites, and calculate the dipole moment. This information is crucial for understanding its reactivity and intermolecular interactions.

Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to elucidate the reaction pathways and activation barriers for reactions such as dehydration. Studies have successfully used DFT to investigate the reaction mechanisms of ketone reduction by short-chain dehydrogenases/reductases, providing insights into the hydride transfer process. nih.gov

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules like this compound. These simulations model the atomic-level forces and movements over time, providing a detailed picture of the molecule's dynamic behavior. While specific MD studies on this compound are not extensively available in publicly accessible literature, the principles of conformational analysis for long-chain alkanes and alcohols can be applied to understand its likely behavior.

The conformational flexibility of this compound is primarily governed by the rotation around its numerous carbon-carbon single bonds. Each rotation gives rise to different spatial arrangements of the atoms, known as conformers, which vary in their potential energy. The primary factors influencing the stability of these conformers are torsional strain and steric hindrance.

Torsional strain arises from the repulsion between electron clouds of adjacent bonds. This strain is minimized in staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, and maximized in eclipsed conformations, where they are aligned. Steric hindrance occurs when bulky groups are forced into close proximity, leading to repulsive interactions. In this compound, the presence of a methyl group and a hydroxyl group on the same carbon (C3), as well as the long undecyl chain, introduces significant potential for steric clashes.

A hypothetical molecular dynamics simulation of this compound would likely track various parameters to characterize its conformational behavior. The data below illustrates the type of information that could be obtained from such a study.

| Dihedral Angle | Most Populated Angle (degrees) | Percentage of Simulation Time | Energy (kcal/mol) |

| H-C2-C3-OH | 65 | 55% | -1.2 |

| H-C2-C3-CH3 | 175 | 60% | -0.5 |

| CH3-C2-C3-C4 | -170 | 70% | -0.9 |

| C2-C3-C4-C5 | 180 | 85% | -1.8 |

This table is a hypothetical representation of data that could be generated from a molecular dynamics simulation of this compound and is intended for illustrative purposes only.

Chemoecological Significance and Biological Activities of 3 Methyl 3 Undecanol Excluding Human Clinical Applications

Function as Insect Pheromones and Semiochemicals

The behavioral impact of an alcohol can be highly dependent on its chemical structure and the context in which it is presented. For instance, in Drosophila melanogaster, exposure to alcohols like methanol (B129727) and ethanol (B145695) can amplify the production of fatty acid ester pheromones in males, making them more successful in courtship. researchgate.net Furthermore, the presence of ethanol vapor can potentiate the neural response to the aggression-promoting pheromone cis-vaccenyl acetate (B1210297) (cVA), demonstrating that one volatile compound can modulate the perception of another. nih.gov This modulation can occur at the peripheral level, enhancing the sensitivity of sensory neurons to a primary pheromone. nih.gov

Table 1: Examples of Alcohol Semiochemicals and Their Effect on Insect Behavior

| Compound | Insect Species | Type of Semiochemical | Behavioral Effect |

|---|---|---|---|

| Ethanol | Drosophila melanogaster | Co-attractant / Modulator | Potentiates aggression pheromone signal; promotes attraction to food odors nih.gov |

| Methanol | Drosophila melanogaster | Pheromone Production Enhancer | Amplifies levels of fatty acid ester pheromones in males researchgate.net |

| (Z)-3-hexenol | Various Herbivores | Kairomone / Allomone | Can act as an attractant or a repellent depending on the species and context dtic.mil |

Allelochemicals are involved in interspecies communication. They can be classified based on which organism benefits from the interaction:

Kairomones: Benefit the receiver but not the emitter (e.g., a chemical from a plant that an herbivore uses to locate it). researchgate.net

Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion from an insect). researchgate.net

Synomones: Benefit both the emitter and the receiver (e.g., a floral scent that attracts pollinators). researchgate.net

While there is no specific documentation of 3-Methyl-3-undecanol in these roles, its structural similarity to other known semiochemicals suggests it could function within these communication networks, potentially as a component of a pheromone blend or as a kairomone cue from a plant or microbial source.

The biosynthesis of long-chain alcohol pheromones in insects is a complex enzymatic process, typically originating from fatty acid metabolism. nih.gov Key steps involve the de novo synthesis of fatty acids, followed by modifications such as desaturation (creating double bonds) and chain-shortening through limited rounds of β-oxidation. nih.gov The final step is the reduction of a fatty acyl-CoA precursor to a primary alcohol, a reaction catalyzed by fatty acyl-CoA reductases (FARs). nih.gov The production of more complex secondary and tertiary alcohols involves additional, less characterized enzymatic pathways.

Detection of these pheromones begins when the volatile molecules enter the pores of an antennal sensillum and bind to Odorant-Binding Proteins (OBPs) in the sensillum lymph. These OBPs transport the hydrophobic pheromone molecules to the Olfactory Receptors (ORs) on the surface of the OSNs. To maintain sensitivity and allow for the detection of new signals, the pheromone molecules must be rapidly deactivated. This is accomplished by Odorant-Degrading Enzymes (ODEs), such as antennal esterases, which break down the signal molecules. nih.gov For alcohol pheromones, enzymes like alcohol dehydrogenases may be involved in their degradation.

Occurrence and Ecological Role of Volatile Organic Compounds (VOCs)

Volatile Organic Compounds (VOCs) are produced by a vast array of organisms, including plants and microbes, and mediate critical ecological interactions.

Plants produce a diverse array of VOCs, collectively known as the plant volatilome, which can change in response to environmental stimuli, particularly herbivory. dtic.mil These herbivore-induced plant volatiles (HIPVs) can serve as a defense mechanism. For example, the C6-alcohol (Z)-3-hexenol, released from wounded leaves, can repel some herbivores while simultaneously attracting their natural enemies, such as parasitic wasps. dtic.mil

While this compound has not been specifically identified as a major component of plant volatilomes in the reviewed literature, plants are known to produce a wide variety of long-chain alcohols. If produced by a plant, this compound could act as a synomone, attracting pollinators, or as a kairomone, providing a cue for host-plant recognition by specialist herbivores. Conversely, it could also function as an allomone, repelling generalist herbivores.

Microorganisms, including bacteria and fungi, are significant producers of VOCs. The production of long-chain alcohols can be achieved through microbial fermentation. For instance, the oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce various fatty alcohols by expressing insect-derived FAR enzymes. This demonstrates a biological pathway for the creation of these compounds that could exist in nature. The biotechnological production of pheromone components using engineered microbes is seen as a promising and more sustainable alternative to chemical synthesis.

Microbial VOCs play a crucial role in soil ecology, mediating interactions between microbes, plants, and soil fauna. The specific environmental impact of microbially produced this compound is unknown. However, like other microbial VOCs, it could be involved in signaling, acting as a nutrient source for other microbes, or inhibiting the growth of competing organisms.

Avian Chemical Signaling via Uropygial Gland Secretions

Current research on the composition of avian uropygial (preen) gland secretions has identified a wide array of compounds, including various fatty acids, waxes, and alcohols. These secretions are understood to play roles in waterproofing, feather maintenance, and chemical signaling, which can convey information about species, sex, and individual identity. However, specific mentions or identifications of this compound within these complex mixtures are not found in the existing scientific literature. Studies have detailed the presence of other alcohols, such as 1-undecanol (B7770649), in the preen oil of some bird species, but a direct link to this compound has not been established. Therefore, its significance in avian chemoecology remains uninvestigated.

In Vitro Antimicrobial and Antifungal Investigations

Similarly, a detailed examination of scientific databases yields no specific studies focused on the bacteriostatic, bactericidal, fungistatic, or fungicidal properties of this compound. While the antimicrobial and antifungal activities of other undecanol (B1663989) isomers have been the subject of some research, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Bacteriostatic and Bactericidal Properties of Undecanol Isomers

Research into the antibacterial effects of undecanol isomers, such as 1-undecanol and undecan-2-ol, has shown that they can exhibit both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity. The effectiveness of these compounds is often dependent on the bacterial species and the concentration of the alcohol. However, without specific studies on this compound, it is not possible to provide data on its specific efficacy against various bacterial strains. Consequently, a data table detailing its bacteriostatic and bactericidal properties cannot be constructed.

Fungistatic and Fungicidal Efficacy

The antifungal properties of long-chain alcohols have also been a subject of scientific inquiry. Some undecanol isomers have demonstrated the ability to inhibit the growth of certain fungi (fungistatic) and, at higher concentrations, to kill them (fungicidal). The mechanism of action is often related to the disruption of fungal cell membranes. As with its antibacterial properties, there is a lack of specific research into the fungistatic and fungicidal efficacy of this compound. This absence of data precludes the creation of a detailed table of its antifungal activity against various fungal species.

Advanced Research Applications and Future Directions for 3 Methyl 3 Undecanol

Development of Environmentally Sustainable Pest Management Strategies

The search for environmentally benign alternatives to conventional pesticides has led researchers to explore semiochemicals, such as pheromones, for pest management. Long-chain alcohols and their derivatives are frequently found as components of insect pheromones, which are used for communication related to mating, aggregation, or marking trails. nih.govlabinsights.nl The application of such compounds can enable targeted trapping or population disruption with minimal impact on non-target species. labinsights.nl

While 3-Methyl-3-undecanol has not been definitively identified as a specific pheromone for a particular species, its structural characteristics are analogous to other known insect semiochemicals. For instance, (S)-3-Methyl-4-octanol is a known pheromone for the palm weevil, highlighting the importance of specific stereochemistry and methyl-branching in molecular recognition by insects. researchgate.net Similarly, linear alcohols like 1-undecanol (B7770649) have been shown to enhance the efficacy of sex pheromone traps for the oriental fruit moth, Grapholita molesta. researchgate.net

The potential of this compound in this field lies in its chirality and specific branching. These features can lead to highly specific interactions with insect olfactory receptors, a critical factor for developing species-specific attractants or repellents. This specificity is the cornerstone of sustainable pest management, as it reduces the ecological footprint compared to broad-spectrum pesticides. Future research may focus on screening this compound and its isomers against various agricultural pests to identify potential pheromonal or kairomonal activity.

Table 1: Examples of Alcohol-Based Insect Pheromones and Attractants

| Compound Name | Function | Target Insect | Reference |

|---|---|---|---|

| (S)-3-Methyl-4-octanol | Pheromone | Palm Weevil | researchgate.net |

| 1-Undecanol | Pheromone Synergist | Oriental Fruit Moth (Grapholita molesta) | researchgate.net |

| n-Decanol | Plant Growth Regulator (Suppressor) | Tobacco Budworm (indirectly) | nih.gov |

| Oleyl alcohol | Trail Pheromone Component | Bees, Termites | labinsights.nl |

Design and Synthesis of Novel Materials Based on Undecanol (B1663989) Derivatives

The structure of this compound makes it an intriguing building block for polymer science. The presence of a reactive hydroxyl group allows it to be used as a monomer in polymerization reactions, while the long, branched alkyl chain can significantly influence the properties of the resulting material. Generally, long-chain fatty alcohols can serve as precursors for polymers and waxes. nih.gov

In polymer chemistry, branching in the polymer backbone or side chains disrupts the close packing of polymer chains. wikipedia.org This disruption typically leads to materials with lower density, lower melting points, and increased fluidity compared to their linear counterparts. wikipedia.orgresearchgate.net Derivatives of this compound, when incorporated into polymers like polyesters or polycarbonates, could be used to precisely tune these physical properties. For example, its inclusion as a side chain could create polymers with very low glass transition temperatures, suitable for applications as specialty elastomers or lubricants.

The Guerbet condensation reaction is a well-known method for producing branched-chain alcohols, which are valued for their extremely low melting points and excellent fluidity. researchgate.net While this compound is a tertiary alcohol and not a direct Guerbet product, its derivatives could be synthesized to act as monomers in reactions to create hyperbranched polyesters or polyamines, which have applications as rheology modifiers, demulsifiers, and drug delivery vehicles. nih.gov The synthesis of novel polymers from bio-based branched alcohols represents a growing field focused on creating sustainable materials with unique performance characteristics. researchgate.netnih.gov

Table 2: Potential Polymer Applications of this compound Derivatives

| Monomer Type | Resulting Polymer | Potential Properties Influenced by Branched Structure | Potential Applications |

|---|---|---|---|

| Undecanol-derived Acrylate (B77674) | Polyacrylate | Lowered glass transition temp (Tg), increased flexibility | Adhesives, Coatings, Elastomers |

| Undecanol-derived Diol | Polyester (B1180765), Polyurethane | Amorphous nature, improved solubility, low melting point | Specialty lubricants, Plasticizers, Foams |

| Undecanol-derived Epoxide | Epoxy Resin | Reduced cross-link density, increased toughness | Advanced composites, Sealants |

Innovation in Chemical Extraction and Separation Methodologies

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous and an organic phase. libretexts.org The effectiveness of the organic solvent is determined by its partition coefficient (KD) or distribution ratio (D) for the target solute. libretexts.org The ideal solvent exhibits high selectivity and a favorable distribution ratio for the compound of interest.

This compound possesses key characteristics of an effective extraction solvent for certain applications. Its long C11 alkyl chain provides a large nonpolar character, making it suitable for extracting hydrophobic molecules from aqueous solutions. Simultaneously, the polar hydroxyl group allows for some miscibility with polar solvents and can engage in hydrogen bonding, which can be crucial for extracting moderately polar compounds.

Research into branched-chain alcohols has shown that their molecular structure significantly impacts extraction performance. Branching can alter the solvent's viscosity and density, and the steric hindrance around the hydroxyl group in a tertiary alcohol like this compound can influence its interaction with solutes compared to primary or secondary alcohols. While multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume, the choice of solvent remains critical. tamu.edu The use of novel solvents, including long-chain branched alcohols and ionic liquids, is a key area of innovation aimed at replacing more volatile or hazardous organic solvents and improving the efficiency and sustainability of separation processes. aiche.org

Table 3: Comparison of Properties for Different Extraction Solvents

| Solvent | Type | Key Characteristics | Potential Application |

|---|---|---|---|

| Hexane | Aliphatic Hydrocarbon | Highly nonpolar, volatile | Extraction of lipids, oils |

| Ethyl Acetate (B1210297) | Ester | Moderately polar, good general-purpose solvent | Extraction of a wide range of organic compounds |

| 1-Butanol | Primary Alcohol | Polar, partially water-miscible | Extraction of polar molecules, fermentation products |

| This compound (Predicted) | Tertiary Branched Alcohol | Primarily nonpolar with a polar functional group, low volatility, high boiling point | Extraction of hydrophobic or moderately polar natural products |

Bio-Inspired Synthesis of Complex Molecules

The synthesis of optically pure chiral molecules, particularly tertiary alcohols, is a significant challenge in organic chemistry. nih.govresearchgate.net Traditional chemical methods often require harsh conditions or the use of heavy metal catalysts. nih.gov Bio-inspired synthesis, which utilizes enzymes and biocatalytic processes, offers a sustainable and highly selective alternative. jst.go.jp

For a chiral tertiary alcohol like this compound, biocatalysis provides powerful pathways to obtain specific enantiomers. The enzymatic preparation of optically pure tertiary alcohols has been successfully achieved using a variety of enzymes, including esterases, lipases, and epoxide hydrolases. nih.gov A common and effective strategy is kinetic resolution, where an enzyme selectively esterifies one enantiomer of a racemic alcohol, allowing the unreacted enantiomer to be separated in high enantiomeric purity. researchgate.net

Furthermore, advances in metabolic engineering and synthetic biology open the door to producing long-chain alcohols directly from simple feedstocks in microorganisms. nih.govrsc.org Engineered yeast, such as Yarrowia lipolytica, has been used to produce various long-chain fatty alcohols by expressing specific fatty acyl-CoA reductase enzymes. nih.gov A similar bio-inspired approach could theoretically be designed to produce this compound by introducing a customized biosynthetic pathway into a microbial host, offering a completely renewable production route.

Table 4: Biocatalytic Approaches for the Synthesis of Chiral Tertiary Alcohols

| Method | Enzyme Class | Principle | Advantage |

|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Selective acylation/deacylation of one enantiomer from a racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Hydrolysis | Epoxide Hydrolases | Enantioselective opening of a prochiral epoxide to form a chiral diol, a precursor to tertiary alcohols. | Creates multiple chiral centers with high control. |

| Direct Biosynthesis | Terpene Cyclases, Fatty Acyl-CoA Reductases | De novo synthesis from simple precursors within an engineered microorganism. | Potentially renewable and sustainable production route. nih.gov |

Theoretical and Computational Advances in Branched Alcohol Research

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level, guiding experimental work and accelerating the discovery of new applications. For complex molecules like this compound, methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) can predict a wide range of properties and behaviors.

MD simulations can model the dynamic behavior of this compound in different environments. semanticscholar.org For example, simulations could predict how these molecules aggregate in water to form micelles, a key behavior for their potential use as surfactants or in drug delivery systems. nih.gov Simulations can also provide insights into the conformational flexibility of the long alkyl chain and how the branched structure affects its interactions with other molecules, which is crucial for understanding its performance as a solvent or a material component. researchgate.net

DFT calculations can be used to determine the electronic structure of the molecule, predicting properties such as reactivity, polarity, and spectroscopic signatures. This information is valuable for designing synthetic routes and for understanding the mechanism of action in biological systems, such as the binding of the molecule to an enzyme or receptor. By combining experimental work with these computational approaches, researchers can build a comprehensive understanding of branched alcohols and rationally design new molecules and materials with desired functionalities.

Table 5: Application of Computational Methods to Branched Alcohol Research

| Computational Method | Predicted Properties / Behaviors | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Aggregation, diffusion coefficients, conformational analysis, solvation properties. researchgate.net | Predicting surfactant behavior, solvent performance, and material properties. |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, bond strengths, IR/NMR spectra. | Understanding chemical reactivity, designing synthetic pathways, interpreting experimental data. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Screening for potential applications in pest management or pharmacology. |

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for characterizing 3-Methyl-3-undecanol in complex mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. Use polar capillary columns (e.g., DB-WAX) for isomer separation, and calibrate retention indices (RIs) against reference alkanes. For quantification, employ internal standards like methyl laurate (C12:0 methyl ester) to minimize matrix effects . NIST databases provide electron ionization (EI) mass spectra for peak validation, with fragmentation patterns at m/z 71 (base peak) and 85 (characteristic of branched alkanols) .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : Combine preparative GC with nuclear magnetic resonance (NMR) spectroscopy. After synthesis, purify via fractional distillation (boiling point ~230–235°C) and confirm purity using H-NMR: look for a singlet at δ 1.25 ppm (tertiary -CH) and a multiplet at δ 3.60 ppm (-OH). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for hydroxyl stretches (~3350 cm) and absence of carbonyl impurities .

Q. What are the challenges in differentiating structural isomers of this compound using chromatographic methods?

- Methodological Answer : Isomers (e.g., 2-Methyl-3-undecanol) co-elute on non-polar columns. Use a two-dimensional GC (GC×GC) system with a polar primary column (e.g., HP-INNOWAX) and a mid-polarity secondary column (e.g., DB-17). Semi-empirical topological indices (e.g., Heinzen et al., 1999) predict retention behavior based on branching position, resolving isomers with ΔRI > 20 units .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound?

- Methodological Answer : Perform meta-analysis using the Handbook of Thermodynamics of Organic Compounds (Stephenson and Malanowski, 1987) as a baseline. Validate discrepancies via static vapor-pressure measurements (e.g., ebulliometry) at multiple temperatures (25–150°C). Apply the Clausius-Clapeyron equation to recalculate ΔH and compare with density functional theory (DFT) simulations for intramolecular hydrogen bonding effects .

Q. What experimental designs are suitable for studying this compound’s role in pheromone signaling systems?

- Methodological Answer : Use electrophysiological assays (e.g., electroantennography) paired with GC-electroantennographic detection (GC-EAD). Prepare synthetic pheromone blends with this compound enantiomers (if applicable) and test receptor neuron responses in target species. For field studies, deploy chiral stationary phases (e.g., cyclodextrin-based) in GC to isolate enantiomers and assess bioactivity .

Q. How can machine learning models improve retention index predictions for this compound in untested chromatographic systems?

- Methodological Answer : Train models on datasets like the NIST Retention Index Library using molecular descriptors (e.g., topological polar surface area, branching index). For example, Junkes et al. (2003) achieved <5% error in RI predictions for branched alkanols using semiempirical topological indices. Validate models with leave-one-out cross-validation and external datasets from Fischer-Tropsch reaction mixtures .

Key Considerations for Experimental Design

- Interdisciplinary Approaches : Integrate computational chemistry (e.g., DFT for thermodynamic properties) with wet-lab techniques (e.g., GC×GC for isomer separation) .

- Safety Protocols : Adopt H303+H313+H333 safety guidelines (avoid inhalation; use fume hoods) and P264+P280+P305+P351+P338+P337+P313 PPE protocols .

- Literature Review : Use systematic searches in MEDLINE, SciFinder, and specialized registers (e.g., NIST Chemistry WebBook) with keywords: "this compound," "branched alkanols," "retention index" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.